Sydnone, diphenyl-

Description

Genesis and Early Investigations of Sydnone (B8496669) Chemistry

The journey into the chemistry of sydnones began in 1935 at the University of Sydney, when John Campbell Earl and Alan W. Mackney reported the formation of a novel, neutral, and stable crystalline compound from the cyclodehydration of N-nitroso-N-phenylglycine using acetic anhydride (B1165640). psu.edursc.org They named this new class of compounds "sydnones" in honor of the city of their discovery. rsc.orgresearchgate.net Initially, Earl and Mackney proposed a bicyclic structure for these anhydro-derivatives of N-nitroso-amino acids. psu.eduresearchgate.net

However, this bicyclic structural assignment was met with skepticism as the observed properties of sydnones, such as their stability and polarity, were inconsistent with the proposed strained ring system. researchgate.net It was not until the 1940s that Baker, Ollis, and Poole contested the bicyclic structure, providing strong arguments for a monocyclic, dipolar nature. psu.edu This led to the classification of sydnones as "mesoionic" (a term derived from mesomeric and ionic), a concept that more accurately described their unique electronic configuration. psu.eduresearchgate.net

The synthesis of the specific compound Sydnone, diphenyl- , also known as 3,4-diphenylsydnone, came later. It can be prepared through methods such as the palladium-catalyzed coupling reaction of 3-phenylsydnone (B89390) with iodobenzene (B50100). researchgate.net This reaction involves refluxing a mixture of 3-phenylsydnone, palladium(II) acetate (B1210297) (Pd(OAc)₂), potassium carbonate (K₂CO₃), triphenylphosphine (B44618) (Ph₃P), and iodobenzene in dimethylformamide (DMF). researchgate.net This synthetic route allows for the specific introduction of a phenyl group at the C4 position of the sydnone ring.

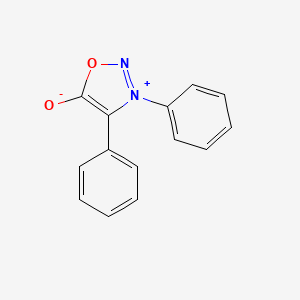

Distinctive Mesoionic Character and Electronic Representation of Sydnones

Sydnones are a prominent class of mesoionic compounds, which are defined as dipolar, five-membered heterocyclic compounds where the positive and negative charges are delocalized across the ring. psu.edutandfonline.com A key feature of mesoionic compounds is that they cannot be represented satisfactorily by any single covalent or polar structure but are best described as a hybrid of multiple resonance forms. psu.edu

The structure of Sydnone, diphenyl- exemplifies this mesoionic character. The 1,2,3-oxadiazole (B8650194) ring contains delocalized positive and negative charges. The positive charge is shared among the atoms of the heterocyclic ring, while a significant negative charge is localized on the exocyclic oxygen atom at the C5 position. researchgate.net This charge separation results in a high dipole moment. researchgate.net The electronic structure is best represented as a resonance hybrid of several canonical forms. This delocalization is considered to confer a degree of aromatic character to the ring system. researchgate.net

Spectroscopic and theoretical studies support this electronic picture. For instance, the presence of two aryl substituents in 3,4-diphenylsydnone causes a significant bathochromic (red) shift in its UV absorption spectrum compared to 3-phenylsydnone, indicating increased conjugation. researchgate.net The electronic structure of sydnones like diphenylsydnone is complex; they are considered to have two conjugated regions separated by single bonds rather than being fully aromatic in the classical sense.

Table 1: Physicochemical Properties of Sydnone, diphenyl-

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀N₂O₂ nist.gov |

| Molecular Weight | 238.24 g/mol nist.gov |

| CAS Registry Number | 3815-83-6 nist.gov |

| Appearance | Light orange solid researchgate.net |

| Melting Point | 183-186 °C researchgate.net |

Evolution of Research Trajectories in Sydnone Chemistry

Initial research on sydnones focused on their synthesis and understanding their fundamental structure and reactivity. Following the establishment of their mesoionic nature, investigations branched into exploring their chemical behavior, particularly as 1,3-dipoles in cycloaddition reactions. clockss.orgbeilstein-journals.org

Sydnone, diphenyl- has been a key substrate in many of these evolving research areas. Its reactions have been extensively studied, highlighting the versatility of the sydnone ring.

Cycloaddition Reactions: Sydnones, acting as 1,3-dipoles, react with dipolarophiles like alkynes to form pyrazoles. clockss.orgbeilstein-journals.org The thermal reaction of 3,4-diphenylsydnone with dimethyl acetylenedicarboxylate (B1228247), for example, yields pyrazole (B372694) derivatives. clockss.org These [3+2] cycloaddition reactions are a cornerstone of sydnone chemistry, providing a reliable route to highly substituted heterocyclic systems. beilstein-journals.orgnumberanalytics.com

Photochemical Reactions: The photochemistry of sydnones has been another significant avenue of research. Irradiation of 3,4-diphenylsydnone can lead to the extrusion of carbon dioxide and the formation of various products through complex rearrangements. oup.comresearchgate.net For example, photolysis of 3,4-diphenylsydnone has been reported to yield products such as 2,4,5-triphenyl-1,2,3-triazole, demonstrating a fascinating molecular rearrangement. oup.com Other studies involving sensitized photooxygenation have shown the formation of α,β-dibenzoylphenylhydrazine. osti.gov

Mechanochemistry and Modern Synthetic Methods: More recently, research has shifted towards developing more sustainable and efficient synthetic methods. Mechanochemical techniques, which involve synthesis in a ball mill with reduced or no solvent, have been successfully applied to the synthesis of N³,C⁴-diphenylsydnone. rsc.orgresearchgate.net This approach is part of a broader trend to use modern synthetic tools, such as metal-catalyzed cross-coupling and C-H activation, to functionalize the sydnone core. rsc.org

Applications in Coordination Chemistry: The ability of sydnones to be functionalized, as in the case of Sydnone, diphenyl- , has opened up their use as potential ligands for metal complexes. rsc.orgresearchgate.net The functional groups on the sydnone ring can coordinate with metal centers, creating novel organometallic structures with potential catalytic or material applications. rsc.org

This evolution from fundamental discovery to application in advanced synthesis and materials science underscores the enduring interest in the chemistry of sydnones, with diphenylsydnone often serving as a model compound for these investigations.

Table 2: Key Reactions of Sydnone, diphenyl-

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Thermal [3+2] Cycloaddition | Dimethyl acetylenedicarboxylate | Pyrazole derivative | clockss.org |

| Photolysis | (UV light) | 2,4,5-triphenyl-1,2,3-triazole | oup.com |

| Sensitized Photooxygenation | Oxygen, sensitizer (B1316253) | α,β-dibenzoylphenylhydrazine | osti.gov |

Structure

3D Structure

Properties

CAS No. |

3815-83-6 |

|---|---|

Molecular Formula |

C14H10N2O2 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3,4-diphenyloxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C14H10N2O2/c17-14-13(11-7-3-1-4-8-11)16(15-18-14)12-9-5-2-6-10-12/h1-10H |

InChI Key |

PGIGJNLLKIEZGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=[N+]2C3=CC=CC=C3)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Diphenylsydnone

1,3-Dipolar Cycloaddition Reactions of Sydnones

Sydnones, including diphenylsydnone, are well-established 1,3-dipoles that readily engage in [3+2] cycloaddition reactions with various dipolarophiles. beilstein-journals.org These reactions are a cornerstone of heterocyclic synthesis, offering a direct route to five-membered rings. wikipedia.orgorganic-chemistry.orgijrpc.com The versatility of this reaction is underscored by the wide range of dipolarophiles that can be employed, most commonly alkenes and alkynes. wikipedia.orgorganic-chemistry.org

Thermal Cycloadditions with Dipolarophiles (Alkynes and Alkenes)

Thermally initiated 1,3-dipolar cycloadditions of sydnones with alkynes and alkenes are a classical and effective method for synthesizing pyrazole (B372694) and pyrazoline derivatives, respectively. beilstein-journals.org The reaction typically proceeds by heating the sydnone (B8496669) and the dipolarophile in a suitable solvent. beilstein-journals.org

The thermal reaction of 3,4-diphenylsydnone with alkynes is a highly efficient method for the synthesis of polysubstituted pyrazoles. beilstein-journals.org When diphenylsydnone reacts with symmetrical alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD), it yields the corresponding tetrasubstituted pyrazole. beilstein-journals.orgresearchgate.net The reaction proceeds through a concerted [3+2] cycloaddition mechanism, followed by the extrusion of carbon dioxide from the initial bicyclic adduct to form the stable aromatic pyrazole ring. nih.govsci-hub.se

Less reactive alkynes such as diphenylacetylene (B1204595) and dibenzoylacetylene (B1330223) also react with diphenylsydnone to afford the corresponding pyrazole derivatives in good yields, typically by heating in solvents like toluene (B28343) or xylene. beilstein-journals.org The resulting pyrazole systems can be further modified; for instance, carboxylate groups can be removed via hydrolysis and decarboxylation. beilstein-journals.org

The reaction with alkenes follows a similar pathway to produce pyrazolines. These five-membered heterocyclic compounds are valuable intermediates in organic synthesis.

Table 1: Thermal Cycloaddition of 3,4-Diphenylsydnone with Symmetrical Alkynes researchgate.net

| Entry | R¹ | R² | R³ | Conditions | Yield (%) |

| 125 | Ph | Ph | COOMe | Toluene, reflux, 16 h | 99 |

| 126 | Ph | 4-NO₂-Ph | COOMe | Toluene, reflux, 16 h | 87 |

| 127 | Ph | 4-OCH₃-Ph | COOMe | Toluene, reflux, 16 h | 82 |

| 128 | Ph | Ph | C₆F₅ | o-dichlorobenzene, 24 h, 180 °C | 53 |

Data sourced from a comprehensive review on sydnone cycloadditions. researchgate.net

In cycloaddition reactions involving asymmetrical reactants, the orientation of the dipole and dipolarophile can lead to different regioisomers. The regioselectivity of 1,3-dipolar cycloadditions is influenced by a combination of electronic and steric factors. organic-chemistry.orgnumberanalytics.comnumberanalytics.com Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the favored regioisomer. numberanalytics.comnumberanalytics.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) determines the reaction's regiochemistry. numberanalytics.comnumberanalytics.com

For thermal cycloadditions of diphenylsydnone, the reaction is generally stereospecific with respect to the dipolarophile. wikipedia.org This means that the stereochemistry of the alkene is retained in the pyrazoline product, which is a key piece of evidence supporting a concerted pericyclic mechanism. wikipedia.org For example, a cis-alkene will yield a syn-product. wikipedia.org The stereoselectivity can be influenced by steric hindrance between the substituents on the reactants. numberanalytics.com

The rate and outcome of the thermal cycloaddition of diphenylsydnone are significantly affected by the nature of the substituents on both the sydnone ring and the dipolarophile, as well as the reaction conditions.

Substituent Effects:

On the Dipolarophile: Electron-withdrawing groups on the alkyne or alkene dipolarophile generally increase the reaction rate by lowering the energy of the LUMO, leading to a smaller HOMO-LUMO gap between the reactants. numberanalytics.com This is why highly reactive dipolarophiles like DMAD are commonly used. beilstein-journals.org

On the Sydnone: The electronic nature of the substituents on the phenyl rings of diphenylsydnone can also influence reactivity. Electron-donating groups on the sydnone can increase the HOMO energy, potentially accelerating the reaction with electron-poor dipolarophiles. numberanalytics.com

Reaction Conditions:

Solvent: The polarity of the solvent generally has little effect on the rate of these concerted cycloadditions, as the transition state is not significantly more polar than the reactants. wikipedia.org Common solvents include benzene, toluene, and xylene. beilstein-journals.org

Temperature: Higher temperatures are often required for less reactive dipolarophiles to overcome the activation energy barrier. beilstein-journals.org However, excessively high temperatures can lead to decomposition.

Catalysis: While many thermal cycloadditions are uncatalyzed, the use of catalysts, particularly for reactions with terminal alkynes, can improve regioselectivity. beilstein-journals.org

Regioselectivity and Stereoselectivity in Thermal Cycloadditions

Photochemically Induced Cycloaddition Pathways

Irradiation of sydnones, including diphenylsydnone, provides an alternative pathway for cycloaddition reactions that proceeds through a different reactive intermediate than the thermal process. beilstein-journals.org

Upon photolysis, diphenylsydnone undergoes a cycloreversion reaction, extruding a molecule of carbon dioxide to generate a highly reactive intermediate known as a nitrile imine. beilstein-journals.orgsci-hub.se In the case of 3,4-diphenylsydnone, this intermediate is N,C-diphenylnitrile imine. beilstein-journals.org This photochemical generation of nitrile imines is a key feature that distinguishes the photochemical pathway from the thermal one. beilstein-journals.org

The formation of N,C-diphenylnitrile imine has been confirmed through trapping experiments. beilstein-journals.org This transient species can be intercepted by various dipolarophiles present in the reaction mixture. For instance, in the presence of an alkyne like DMAD, the photochemically generated N,C-diphenylnitrile imine undergoes a [3+2] cycloaddition to form a pyrazole. beilstein-journals.org It is important to note that the isomeric pyrazole formed via the photochemical route can differ from the one obtained under thermal conditions. beilstein-journals.org

Table 2: Photochemical Cycloaddition of N-Phenylsydnones with DMAD beilstein-journals.org

| Entry | R¹ | R² | Conditions | Yield (%) |

| 1 | Ph | H | 300 nm, batch reactor | 29 |

| 2 | Ph | H | wetted-wall photoreactor | 84 |

| 3 | Ph | Ph | 300 nm, batch reactor | - |

| 4 | Ph | Ph | wetted-wall photoreactor | - |

Yields can be significantly improved with optimized photoreactor design. Data for entries 3 and 4 were not explicitly provided in the source but illustrate the reaction's applicability. beilstein-journals.org

Distinction Between Thermal and Photochemical Cycloaddition Products

The cycloaddition reactions of 3,4-diphenylsydnone exhibit a notable divergence in product formation depending on whether the reaction is induced by heat or by light. This distinction arises from the different reactive intermediates generated under thermal and photochemical conditions.

In thermal reactions, sydnones, including diphenylsydnone, typically act as cyclic azomethine imines in [3+2] cycloadditions with dipolarophiles. beilstein-journals.org For instance, the thermal reaction of 3,4-diphenylsydnone with dimethyl acetylenedicarboxylate results in the formation of dimethyl 1,5-diphenylpyrazole-3,4-dicarboxylate. scribd.com This process is believed to involve an initial cycloaddition of the intact sydnone ring to the dipolarophile, followed by the elimination of carbon dioxide. scribd.com

Conversely, photochemical cycloaddition proceeds through a different mechanistic pathway. beilstein-journals.org Irradiation of 3,4-diphenylsydnone leads to the formation of a nitrile imine intermediate (PhC≡N⁺-N⁻Ph). beilstein-journals.orgacs.orgoup.com This highly reactive 1,3-dipole then undergoes cycloaddition with the dipolarophile. The photochemical reaction of 3,4-diphenylsydnone with dimethyl acetylenedicarboxylate yields dimethyl 1,3-diphenylpyrazole-4,5-dicarboxylate, a product isomeric to the one obtained thermally. acs.org Similarly, photoaddition to alkenes like dimethyl fumarate (B1241708) and dimethyl maleate (B1232345) produces pyrazoline derivatives. acs.org

The fundamental difference lies in the nature of the 1,3-dipole participating in the cycloaddition. Thermally, it is the sydnone ring itself, whereas photochemically, it is a nitrile imine formed after the extrusion of carbon dioxide from an initial photo-excited state. beilstein-journals.org This distinction is a direct consequence of the principles of orbital symmetry, which dictate that thermal and photochemical pericyclic reactions often proceed through different stereochemical pathways and transition states, leading to distinct products. yale.edumasterorganicchemistry.comuniurb.it

Bicyclic Diaziridine Intermediates from Photoinduced Ring Closure

The photochemistry of 3,4-diphenylsydnone involves a series of complex transformations initiated by the absorption of light. A key proposed step in this process is the photoinduced ring closure of the sydnone to form a bicyclic diaziridine intermediate.

Upon irradiation, it is suggested that 3,4-diphenylsydnone can rearrange into a strained, bicyclic lactone valence isomer, specifically an oxadiazabicyclo[2.1.0]pentanone. uq.edu.aupublish.csiro.au This intermediate is believed to be a precursor to the subsequent chemical entities formed during the photolysis. This bicyclic structure is thought to be formed through an electrocyclic ring-closing reaction. researchgate.net

Following its formation, this bicyclic intermediate is unstable and can undergo further reactions. One proposed pathway is the loss of carbon dioxide to generate a diazirine derivative. acs.org This diazirine can then open to form the highly reactive N,C-diphenylnitrile imine. acs.org It is this nitrile imine that is largely responsible for the observed photochemical reactivity, such as cycloaddition reactions with various dipolarophiles. acs.orgoup.com

Matrix isolation studies using infrared spectroscopy have provided evidence for the formation of these transient species. uq.edu.aupublish.csiro.auresearchgate.net In the matrix photolysis of 3,4-diphenylsydnone, absorption bands consistent with the formation of a bicyclic lactone, diphenylcarbodiimide (B3054861), and diphenylnitrile imine have been observed. uq.edu.aupublish.csiro.auresearchgate.net The detection of benzonitrile (B105546) and 1-azacyclohepta-1,2,4,6-tetraene further supports the intermediacy of diphenylnitrile imine, as these are known fragmentation products. publish.csiro.auresearchgate.net

Other Key Reactivity Profiles of Sydnones

Functionalization Reactions at the C4 Position

The C4 position of the sydnone ring is a focal point for a variety of functionalization reactions, allowing for the synthesis of a wide range of derivatives.

Sydnones readily undergo electrophilic substitution at the C4 position, a reactivity comparable to that of furan. researchgate.net However, in the case of 3,4-diphenylsydnone, the existing phenyl group at C4 alters the typical reactivity pattern. For 3-arylsydnones, the sydnone ring generally undergoes substitution in preference to the aryl ring at N3, which is deactivated by the electron-withdrawing nature of the sydnone nitrogen. researchgate.netresearchgate.net

Nitration of 3,4-diphenylsydnone has been shown to yield 4-(4-nitrophenyl)-3-phenylsydnone, demonstrating that the C4-phenyl ring is activated towards electrophilic attack. researchgate.net This suggests a significant electron-donating character of the C4 position of the sydnone ring. researchgate.net Formylation, another key electrophilic substitution, can also be directed to the C4 position under appropriate conditions, although this is more commonly performed on sydnones with a hydrogen at C4. researchgate.net

| Electrophilic Reagent | Product | Reference |

| Nitrating Mixture | 4-(4-nitrophenyl)-3-phenylsydnone | researchgate.net |

The hydrogen atom at the C4 position of sydnones is sufficiently acidic to be removed by strong bases like butyllithium, forming a C4-lithiated intermediate. thieme-connect.de This lithiated species is a powerful nucleophile and serves as a versatile intermediate for introducing a wide array of substituents at the C4 position by reacting it with various electrophiles. thieme-connect.de

While this reaction is most common for sydnones with a C4-hydrogen, the principle can be extended. For instance, bromine-lithium exchange on a 4-bromosydnone can also generate the C4-lithiated species. thieme-connect.de These lithiated sydnones react with electrophiles such as carbon dioxide, dimethylformamide, and aldehydes to yield 4-substituted derivatives. thieme-connect.de

| Electrophile | Resulting C4-Substituent | Reference |

| Carbon Dioxide | Carboxylic Acid | thieme-connect.de |

| Dimethylformamide | Aldehyde | thieme-connect.de |

| Aldehydes/Ketones | Hydroxyalkyl | scribd.comthieme-connect.de |

| Acyl Chlorides | Ketone | thieme-connect.de |

Halogenation provides a direct route to functionalize the C4 position of the sydnone ring. These 4-halosydnones are valuable synthetic intermediates, particularly for cross-coupling reactions.

Chlorination: 3-Phenylsydnone (B89390) can be chlorinated at the C4 position using chlorine in acetic acid. rsc.orgresearchgate.net Other chlorinating agents that have been successfully employed in solution include potassium chlorate/hydrochloric acid, N-chlorosuccinimide (NCS) in DMF, and iodine monochloride. rsc.orgrsc.org

Bromination: The C4 position is readily brominated. researchgate.net Reagents such as bromine in the presence of sodium bicarbonate or in acetic anhydride (B1165640) have been used. rsc.orgrsc.org N-Bromosuccinimide (NBS) is also an effective brominating agent for this purpose. rsc.orgrsc.orgresearchgate.net

Iodination: Direct iodination at C4 can be achieved using reagents like N-iodosuccinimide (NIS) in acetic acid or iodine monochloride in acetic acid. rsc.orgrsc.orgresearchgate.net Mechanochemical methods have also been developed for the efficient iodination of sydnones using NIS and acetic acid. rsc.orgrsc.orgresearchgate.net

| Halogenation Reagent | Halogen Introduced | Reference |

| Cl₂ in Acetic Acid | Chlorine | rsc.orgresearchgate.net |

| N-Bromosuccinimide (NBS) | Bromine | rsc.orgrsc.orgresearchgate.net |

| N-Iodosuccinimide (NIS) in Acetic Acid | Iodine | rsc.orgrsc.orgresearchgate.net |

Lithiation and Subsequent Derivatization

Electrochemical Transformations of Sydnone Derivatives

The electrochemical behavior of sydnones, a class of mesoionic compounds, has been a subject of interest, particularly focusing on the reduction of the heterocyclic ring. While specific studies on 3,4-diphenylsydnone are limited, research on analogous 3-aryl sydnones provides significant insight into the electrochemical transformations of this class of compounds. Investigations have been conducted using techniques like cyclic voltammetry at various electrodes, including glassy carbon and carbon paste electrodes. researchgate.netscispace.com

Redox Behavior and Charge Transfer Characteristics

The electrochemical reduction of 3-substituted sydnones, such as 3-phenyl sydnone, has been studied in acidic aqueous-organic solvent mixtures. researchgate.netscispace.com The characteristic feature of their redox behavior is an irreversible, two-electron charge transfer process. scispace.com This irreversibility is evidenced by the absence of an oxidation peak in the reverse scan of a cyclic voltammogram. srce.hr

The redox process is centered on the reduction of the –N=N– moiety within the 1,2,3-oxadiazole (B8650194) ring system. scispace.com The charge transfer characteristics are significantly influenced by the molecular structure and the surrounding medium. Sydnones are known as mesoionic compounds, meaning they are best represented as a resonance hybrid of various polarized ionic structures, which influences their electronic and, consequently, their electrochemical properties. jst.go.jp The electron density at the redox center, which can be altered by substituents on the aryl ring, affects the electronic energy levels (HOMO and LUMO) and thus the redox potential. als-japan.com

Mechanistic Aspects of Electrochemical Reduction

The electrochemical reduction of 3-phenyl substituted sydnone derivatives proceeds via a mechanism involving the transfer of two electrons and two protons to the sydnone ring. This process results in the cleavage of the N-N bond within the ring. scispace.com

The proposed mechanism for the electrochemical reduction is as follows:

The sydnone molecule (I) accepts a proton and an electron.

This is followed by the acceptance of a second electron and another proton.

This two-electron, two-proton process leads to the formation of a stable reduced product, identified as the corresponding 2,4-dihydro-3-substituted 1,2,3-oxadiazole-5-one (II). scispace.com

The reduced product has been characterized using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry, which confirm the proposed structure and reduction pathway. researchgate.netscispace.com This electrochemical method presents a potential synthetic route for preparing substituted 2,4-dihydro-1,2,3-oxadiazole-5-ones. scispace.com

Influence of Reaction Parameters (e.g., pH, Solvents, Sweep Rate, Concentration, Surfactants) on Electrochemical Processes

The electrochemical behavior of sydnones is highly sensitive to various experimental parameters. The systematic study of these parameters provides insights into the reaction mechanism and the kinetics of the electrode process. researchgate.netscispace.com

Influence of pH: The electrochemical reduction of sydnones is strongly dependent on the pH of the medium. Studies conducted in Britton-Robinson (BR) buffer show that as the pH increases, the cathodic peak potential shifts to more negative values. scispace.comsrce.hr This indicates that protons are involved in the reduction process and that the reduction becomes more difficult at higher pH levels. The most electrochemically active environment for these compounds is typically in the acidic range, for instance, around pH 2.4. srce.hr The peak current also tends to decrease as the pH rises. srce.hr

Influence of Solvents: The choice of organic co-solvent in partially aqueous media affects the peak potential. In studies of 3-phenyl substituted sydnones, the reduction potential was observed to shift in different solvents. This variation is attributed to the different solvation properties and viscosities of the media, which can affect the diffusion of the electroactive species to the electrode surface. srce.hr

Table 1: Effect of Organic Solvents on the Reduction Potential of 3-Phenyl Substituted Sydnones

| Solvent | Reduction Potential (V) |

|---|---|

| Methanol | -0.951 |

| Acetonitrile | -0.975 |

| DMF | -0.993 |

| DMSO | -1.040 |

Data sourced from studies in partially aqueous solutions with H₂SO₄ as the supporting electrolyte. srce.hr

Influence of Sweep Rate and Concentration: The cathodic peak current shows a linear dependence on the concentration of the sydnone, which is characteristic of a diffusion-controlled process. srce.hr Similarly, analyses of the effect of the potential scan rate in cyclic voltammetry experiments further confirm that the electrode process is governed by diffusion. scispace.com

Influence of Surfactants: The presence of surfactants (cationic, anionic, and non-ionic) can significantly alter the electrochemical response. The effect is generally attributed to the adsorption of the surfactant onto the electrode surface, which can either inhibit or modify the reduction process. researchgate.netsrce.hr

Anionic Surfactants (e.g., SDS): Increased concentration of sodium dodecyl sulfate (B86663) (SDS) leads to a decrease in the peak current and a shift of the peak potential to more negative values. srce.hr

Cationic Surfactants (e.g., TDTAB): Tetradecyltrimethylammonium bromide (TDTAB) can cause a decrease in current, and at higher concentrations, the reduction peak may disappear entirely, suggesting suppression of the reaction due to surface saturation. srce.hr

Non-ionic Surfactants (e.g., Triton X-100): This type of surfactant primarily affects the peak current, causing it to decrease with increasing concentration, while the peak potential remains largely unaffected. srce.hr

Table 2: Summary of Surfactant Effects on 3-Phenyl Sydnone Electrochemistry

| Surfactant Type | Example | Effect on Peak Potential (Epc) | Effect on Peak Current (Ipc) |

|---|---|---|---|

| Anionic | SDS | Shifts to more negative values | Decreases |

| Cationic | TDTAB | Shifts to more negative values | Decreases; peak may disappear |

| Non-ionic | Triton X-100 | Unaffected | Decreases |

General trends observed with increasing surfactant concentration. srce.hr

Photochemical Decomposition and Rearrangement Reactions

The photochemistry of sydnones, including 3,4-diphenylsydnone, has been investigated through matrix isolation infrared spectroscopy. These studies reveal that irradiation leads to significant molecular transformations, including decomposition and valence isomerization. researchgate.netscispace.com

Formation of Carbodiimides and Other Degradation Products

The photolysis of 3,4-diphenylsydnone results in its efficient decomposition. researchgate.netscispace.com The primary degradation products identified are diphenylcarbodiimide and carbon dioxide. researchgate.netscispace.com The formation of diphenylcarbodiimide is confirmed by the appearance of characteristic absorption bands in the infrared spectrum (e.g., at 2117 and 2141 cm⁻¹). srce.hr

Further irradiation, particularly at shorter wavelengths (e.g., 254 or 222 nm), can lead to the formation of other minor products. srce.hr The detection of benzonitrile and 1-azacyclohepta-1,2,4,6-tetraene provides evidence for the existence of diphenylnitrile imine as a key reaction intermediate. researchgate.netscispace.comsrce.hr The nitrile imine intermediate is believed to rearrange to form the more stable carbodiimide (B86325). srce.hr

Table 3: Photochemical Products of 3,4-Diphenylsydnone

| Product Name | Chemical Formula | Evidence/Intermediate |

|---|---|---|

| Diphenylcarbodiimide | C₁₃H₁₀N₂ | Major product, direct observation via IR spectroscopy. researchgate.netscispace.comsrce.hr |

| Carbon Dioxide | CO₂ | Major product. researchgate.netscispace.com |

| Benzonitrile | C₇H₅N | Minor product, indicates nitrile imine intermediate. scispace.comsrce.hr |

| 1-Azacyclohepta-1,2,4,6-tetraene | C₆H₅N | Minor product. scispace.comsrce.hr |

| Diphenylnitrile Imine | C₁₃H₁₀N₂ | Postulated intermediate, leads to carbodiimide and benzonitrile. researchgate.netscispace.comsrce.hr |

Valence Isomerization Studies

A significant discovery in the photochemistry of sydnones is their ability to undergo valence isomerization upon irradiation. researchgate.netscispace.com Valence isomers are constitutional isomers that can interconvert through pericyclic reactions. nih.gov

In the case of 3,4-diphenylsydnone, photolysis leads to the formation of a neutral, bicyclic lactone valence isomer. researchgate.netscispace.com This isomer is specifically an oxadiazabicyclo[2.1.0]pentanone. The formation of this bicyclic structure from 3,4-diphenylsydnone is supported by the appearance of a carbonyl (C=O) absorption in the IR spectrum at 1874 cm⁻¹. scispace.comsrce.hr Although the observation for the diphenyl derivative is tentative, it is consistent with clear observations for other sydnones like 3-phenyl- and 3-pyridylsydnone. researchgate.netscispace.com

This photochemical reaction provides direct observational evidence for the bicyclic lactone structures first postulated by Earl, which had not been previously observed experimentally in sydnone chemistry. researchgate.netscispace.com This isomerization represents a fundamental rearrangement pathway for the mesoionic sydnone ring under photochemical conditions.

Theoretical and Computational Chemistry of Diphenylsydnone Systems

Electronic Structure Elucidation through Molecular Orbital Calculations

Molecular Orbital (MO) theory is a cornerstone of computational chemistry for understanding the electronic structure of molecules. mdpi.com By solving the Schrödinger equation, MO theory provides information about the energy levels and spatial distribution of electrons in molecular orbitals. azoquantum.comserious-science.org The process involves combining atomic orbitals to generate molecular orbitals, which are then populated by electrons. libretexts.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they are the frontier orbitals that often govern a molecule's reactivity. chemrxiv.orgosti.gov

For mesoionic compounds like diphenylsydnone, understanding the electronic structure is key to explaining their stability and chemical behavior. These compounds are neutral species that cannot be accurately represented by a single covalent or ionic structure, suggesting a complex electronic distribution. researchgate.net Theoretical studies on similar mesoionic rings indicate that while some may be unstable due to significant diradical character, calculations on related systems have shown this diradical character to be very small. researchgate.net The electronic structures derived from these calculations help identify the origins of instability, which can aid in the design of new mesoionic systems. researchgate.net

In the case of 3,4-diphenylsydnone, computational analysis of its frontier molecular orbitals is crucial for interpreting its chemical properties. The distribution and energies of these orbitals, determined through self-consistent field (SCF) calculations, provide a quantitative picture of the electron density and bonding within the heterocyclic ring and its phenyl substituents. mdpi.combrynmawr.edu

Table 1: Key Concepts in Molecular Orbital Calculations

| Concept | Description | Relevance to Diphenylsydnone |

|---|---|---|

| Molecular Orbitals (MOs) | Mathematical functions describing the wave-like behavior of an electron in a molecule. libretexts.org | Describes the electron distribution and bonding within the diphenylsydnone molecule. |

| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital with the highest energy that is occupied by electrons. chemrxiv.org | Indicates the molecule's ability to donate electrons; key to understanding its role in reactions. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital with the lowest energy that is not occupied by electrons. osti.gov | Indicates the molecule's ability to accept electrons; crucial for predicting reactivity with nucleophiles. |

| Frontier Orbital Gap (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO. researchgate.net | Relates to the electronic excitation energy and chemical stability of the molecule. chemrxiv.org |

Quantum-Mechanical Investigations of Reaction Mechanisms and Transition States

Quantum mechanics allows for the detailed investigation of chemical reaction pathways, providing insights into the mechanisms that govern chemical transformations. azoquantum.comaps.org Computational methods can map the potential energy surface (PES) of a reaction, identifying key structures such as intermediates and transition states. researchgate.net Following the minimum energy path connects reactants to products and allows for the calculation of activation energies, which determine reaction rates. researchgate.netserious-science.org

The photochemistry of 3,4-diphenylsydnone has been investigated using such quantum-mechanical approaches. researchgate.net Matrix-isolation infrared spectroscopy experiments, supported by computational calculations, have provided a detailed picture of the photochemical reaction mechanism. researchgate.net Upon irradiation, diphenylsydnone undergoes a ring-opening reaction. researchgate.net

The proposed mechanism involves the initial formation of a neutral, bicyclic lactone valence isomer (an oxadiazabicyclo[2.1.0]pentanone). This is followed by the formation of other intermediates, including diphenylnitrile imine, which is considered a minor product that rapidly rearranges. The primary observable products from the photolysis of 3,4-diphenylsydnone in an argon matrix include diphenylcarbodiimide (B3054861), benzonitrile (B105546), and carbon dioxide. researchgate.net The energies of these key intermediates and the transition states connecting them are calculated to support the mechanistic interpretations derived from experimental data. researchgate.net

Table 2: Products Identified from the Photolysis of 3,4-Diphenylsydnone in an Argon Matrix

| Product | Chemical Formula | Observational Notes |

|---|---|---|

| Diphenylcarbodiimide | C₁₃H₁₀N₂ | Primary product, identified by characteristic IR bands (2117, 2141 cm⁻¹). researchgate.net |

| Carbon Dioxide | CO₂ | Observed as a product of the photolysis. researchgate.net |

| Benzonitrile | C₇H₅N | Observed as a weak absorption band (2237 cm⁻¹). researchgate.net |

| Diphenylnitrile imine | C₁₃H₁₀N₂ | Tentatively assigned as a minor, transient intermediate. researchgate.net |

DFT and Multi-Reference Configuration Interaction Studies on Sydnone (B8496669) Reactivity

Density Functional Theory (DFT) and Multi-Reference Configuration Interaction (MRCI) are advanced computational methods used to study chemical reactivity with high accuracy. researchgate.netnumberanalytics.comgatech.edu DFT is a versatile method for investigating the electronic properties and reaction mechanisms of a wide range of chemical systems. numberanalytics.com MRCI methods are particularly important for systems where electron correlation is strong, such as in electronically excited states or during bond-breaking processes, which cannot be adequately described by single-reference methods. mdpi.comumn.edu

For sydnones, these methods have been crucial in understanding their complex reactivity, especially in photochemical reactions. researchgate.net The photolytic ring-opening of mesoionic rings has been studied using multireference configuration interaction with singles and doubles (MR-CISD), providing insights into the reaction and activation free energies. researchgate.net These high-level calculations are essential for accurately describing the potential energy surfaces of the excited states involved in the photochemical process. umn.edu

Furthermore, a combined approach using DFT and MRCI (DFT/MRCI) has been developed to efficiently calculate molecular excited states. hhu.de This method leverages the strengths of both theories, providing a robust tool for studying the photochemistry of molecules like diphenylsydnone. hhu.de DFT calculations have been employed to support the mechanistic interpretations of diphenylsydnone's photochemistry by calculating the energies of intermediates and transition states along the reaction pathway. researchgate.net These theoretical studies help rationalize the effects of substituents on the reaction and explain the formation of the observed products. researchgate.net

Spectroscopic Characterization Methodologies in Sydnone Research

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a primary tool for identifying the characteristic functional groups within the 3,4-diphenylsydnone molecule. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl group (C=O) of the sydnone (B8496669) ring. The position of this band is sensitive to the physical state of the sample.

In a potassium bromide (KBr) disc, 3,4-diphenylsydnone exhibits a strong C=O absorption at approximately 1748 cm⁻¹. When analyzed under matrix-isolation conditions in an argon matrix, this single band splits into two, appearing at 1787 cm⁻¹ and 1742 cm⁻¹. This splitting is characteristic of matrix-isolated species and provides a more detailed vibrational profile. The high frequency of the carbonyl stretch is indicative of the significant ring strain and the unique electronic nature of the mesoionic 1,2,3-oxadiazole (B8650194) system. In addition to the carbonyl peak, the spectrum also displays characteristic absorptions for the aromatic C-H and C=C bonds of the two phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural assignment of 3,4-diphenylsydnone, providing precise information about the hydrogen and carbon environments.

The ¹H NMR spectrum of 3,4-diphenylsydnone in deuterated chloroform (B151607) (CDCl₃) shows a complex series of multiplets in the aromatic region, corresponding to the ten protons of the two phenyl rings. The signals for the five protons on the C(4)-phenyl ring and the five protons on the N(3)-phenyl ring typically appear between δ 7.2 and 7.7 ppm. researchgate.net A reported spectrum shows multiplets at δ 7.26-7.28 (5H), 7.47-7.50 (2H), 7.56-7.60 (2H), and 7.66-7.68 (1H). researchgate.net The overlapping nature of these signals often requires advanced techniques for unambiguous assignment.

Advanced NMR techniques provide deeper insights into the structure and electronic properties of diphenylsydnone. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for assigning the specific proton and carbon signals, especially for the overlapping aromatic multiplets.

¹⁵N NMR spectroscopy has been particularly useful in probing the electronic structure and the site of protonation in sydnones. Studies on 3,4-diphenyl[2-¹⁵N]sydnone, where the nitrogen at position 2 is isotopically labeled, have provided direct evidence for the location of protonation in strong acidic media. In a neutral solvent (CDCl₃), the ¹⁵N signal appears at a specific chemical shift. Upon dissolution in strong acids like 60% H₂SO₄-D₂O or D₂SO₄, this signal undergoes a significant downfield shift. This deshielding effect is consistent with protonation occurring at the exocyclic oxygen atom (O-5), as this would draw electron density away from the neighboring nitrogen atoms, confirming the proposed structure of the conjugate acid.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) confirms the molecular weight of 3,4-diphenylsydnone and reveals its characteristic fragmentation patterns under electron ionization (EI). The molecular formula of 3,4-diphenylsydnone is C₁₄H₁₀N₂O₂, corresponding to a molecular weight of approximately 238.24 g/mol . The mass spectrum shows a clear molecular ion peak (M⁺) at m/z 238.

The fragmentation of sydnones is complex. Upon electron impact, the 3,4-diphenylsydnone molecular ion undergoes a series of fragmentation steps. The NIST mass spectrometry database indicates prominent peaks in the spectrum. researchgate.net The fragmentation process often involves the initial loss of NO and CO. A significant fragment is observed at m/z 180, which could correspond to the formation of diphenylacetylene (B1204595) (C₁₄H₁₀). The appearance of a peak at m/z 77 is characteristic of a monosubstituted phenyl group ([C₆H₅]⁺), and a peak at m/z 51 corresponds to its further fragmentation. researchgate.net

Advanced Applications of Sydnones in Chemical Science

Role in Heterocyclic Synthesis

Diphenylsydnone serves as a potent precursor for a variety of heterocyclic systems, primarily through [3+2] cycloaddition reactions. In these reactions, the sydnone (B8496669) ring acts as a 1,3-dipole, reacting with various dipolarophiles. This reactivity can be initiated either thermally or photochemically, often leading to different regioisomers.

Contributions to Polymer Chemistry and Materials Science

The unique cycloaddition chemistry of sydnones has been harnessed to create novel polymers and advanced functional materials.

Polymerization Reactions via Sydnone Cycloadditions (e.g., Double Cycloaddition)

The 1,3-dipolar cycloaddition reaction of sydnones serves as a powerful tool for polymerization. By using monomers containing two sydnone units (disydnones) and reacting them with difunctional dipolarophiles such as m- and p-diethynylbenzene, polymers containing pyrazole (B372694) units in their backbone can be synthesized. capes.gov.brdss.go.th These reactions produce polypyrazoles with moderate molecular weights and notable thermal stability, with decomposition temperatures recorded near 420°C in air and 500°C in nitrogen. capes.gov.brdss.go.th

A more advanced approach involves the "sydnone-maleimide double cycloaddition" (SMDC). In this method, a sydnone monomer reacts with a bismaleimide (B1667444) monomer. researchgate.netacs.org This reaction is effectively a double cycloaddition that proceeds irreversibly with the release of carbon dioxide, driving the reaction to completion. researchgate.net This strategy has been successfully employed to synthesize various complex polymer architectures, including:

Hyperbranched Polyimides : Using an A(A') + B3 approach, where N-phenylsydnone acts as the latent bifunctional monomer, hyperbranched polyimides with good solubility and thermal stability have been created. researchgate.net

Amphiphilic Miktoarm Star Polymers : The SMDC reaction has been used in "coupling-onto," "in-out," and "one-pot" methods to synthesize (MPEG)₂(PCL)₂ star polymers with well-controlled structures. rsc.org

| Polymer Type | Sydnone Monomer | Co-monomer / Dipolarophile | Polymerization Method | Resulting Polymer Backbone Feature | Reference |

|---|---|---|---|---|---|

| Polypyrazole | p-Phenylene-3,3′-disydnone | m-Diethynylbenzene | 1,3-Dipolar Cycloaddition | Pyrazole units | capes.gov.brdss.go.th |

| Polyimide | N-phenylsydnone | Bismaleimide | Sydnone-Maleimide Double Cycloaddition (SMDC) | Polyimide structure formed via double adduct | researchgate.netacs.org |

| Hyperbranched Polyimide | N-phenylsydnone | Trismaleimide (B₃ type) | A(A') + B₃ SMDC | Highly branched polyimide structure | researchgate.net |

| Miktoarm Star Polymer | N-phenylsydnone (core) | Maleimide-terminated prepolymers (arms) | SMDC ("coupling-onto") | (MPEG)₂(PCL)₂ star architecture | rsc.org |

Integration into Functional Materials (e.g., Liquid Crystalline Systems, Battery Applications)

The rigid, polar structure of the sydnone ring makes it an attractive component for functional materials.

Liquid Crystalline Systems : Certain sydnone derivatives have been shown to possess liquid crystalline properties. ias.ac.inamazonaws.com For example, a series of enantiomers derived from a salicylaldimine core were functionalized with sydnone derivatives, including 3-(4-decyloxybiphenyl-4′-yl) sydnone. These molecules were designed as stable mesogens and were found to exhibit an enantiotropic chiral smectic C (SmC*) phase, making them potential candidates for applications in ferroelectric liquid crystal devices. researchid.co

Battery Applications : Sydnones have been identified as having potential for use in battery applications. ias.ac.in Reviews on sydnone chemistry note their potential as a component in battery solvents, for instance, in a mixture with ethylene- and diethyl-carbonates. researchgate.net While specific performance data for diphenylsydnone in commercial batteries is not detailed, the mention points to an emerging area of research for this class of mesoionic compounds. researchgate.nethzdr.denih.govreaxis.com

Development in Click Chemistry and Bio-orthogonal Reactions

The concept of "click chemistry" prioritizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. Bio-orthogonal reactions are a subset of click reactions that can occur inside living systems without interfering with native biochemical processes. The reactivity of diphenylsydnone is highly relevant to both fields.

Sydnones as 1,3-Dipole Partners in Advanced Synthetic Methodologies

The cornerstone of diphenylsydnone's utility in this context is its function as a stable 1,3-dipole. The [3+2] cycloaddition of sydnones with alkynes or alkenes is a powerful transformation for constructing five-membered rings. researchgate.netdntb.gov.ua This reaction can be triggered under various conditions, with photochemical activation being particularly significant for advanced applications.

Upon UV irradiation, diphenylsydnone can lose carbon dioxide to form a highly reactive diphenylnitrile imine intermediate. nih.gov This photogenerated 1,3-dipole can then react with a dipolarophile in what is known as a "photoclick" reaction. acs.org This light-triggered activation offers precise spatiotemporal control, a critical feature for bio-orthogonal chemistry, allowing chemists to initiate a reaction at a specific time and location within a complex biological system. acs.org The fluorogenic nature of the resulting pyrazole products from certain sydnone-alkene photoligations further enhances their utility as probes for imaging and sensing applications. acs.org These characteristics position sydnones like diphenylsydnone as valuable tools for polymer synthesis, surface functionalization, and the labeling of biomolecules in their native environments. nih.govresearchgate.net

Organometallic Chemistry and Ligand Design

The versatility of the sydnone ring has led to its exploration in the field of organometallic chemistry, particularly in the design of novel ligands for metal complexes. The unique electronic and structural characteristics of sydnones allow them to coordinate with metal centers in various ways, opening avenues for the development of new catalysts and functional materials.

Sydnones as Ligands for Metal Complexes

Sydnones, including diphenylsydnone and its derivatives, have emerged as a compelling class of ligands in coordination chemistry. rsc.org Their mesoionic nature provides distinct electronic properties that influence the stability and reactivity of the resulting metal complexes. Research has shown that sydnones can act as ligands by coordinating with a metal center directly at the C4 position or through the exocyclic oxygen atom, the latter often requiring the introduction of a secondary coordinating group. rsc.org

The coordination chemistry of sydnones is an area of growing interest, although it remains relatively underexplored. rsc.org Early examples showed that sydnones could be modified to act as phosphine (B1218219) ligands for palladium complexation. chemrxiv.org More complex structures have been developed, such as sydnone-4-carbaldehyde N(4)-phenylthiosemicarbazone ligands, which form palladium complexes where the exocyclic oxygen of the sydnone coordinates with the metal. chemrxiv.org

A significant advancement involves the functionalization of the sydnone ring to create multidentate ligands. For instance, introducing a 2-pyridinyl group at the C4 position of an N-phenyl sydnone creates a bidentate N,O-ligand. chemrxiv.org This ligand has been successfully used to form unprecedented coordination complexes with various transition metals, including cobalt (Co), copper (Cu), and zinc (Zn). chemrxiv.org In these complexes, the N-Phenyl-4-(2-pyridinyl) sydnone was found to act as a four-electron donor ligand. chemrxiv.org X-ray structural analysis of these complexes revealed that the pyridine (B92270) and sydnone rings are not coplanar, with a twist observed between them. chemrxiv.org The exocyclic C-O bond length in these complexes is consistent with a double bond character. chemrxiv.org

Another innovative approach involves the use of sydnone methides to generate anionic N-heterocyclic carbene (NHC) ligands. nih.gov These sydnone-derived carbenes have been trapped with various metal precursors to form stable complexes. nih.gov For example, reactions with mercury(II) chloride, chloro(triphenylphosphine)gold(I), and RhCO(PPh₃)Cl have yielded the corresponding dimeric mercury complexes, gold(I) complexes, and rhodium complexes, respectively. nih.gov This demonstrates a distinct mode of coordination where the sydnone derivative acts as a carbene ligand.

The table below summarizes the types of sydnone-based ligands and the metal complexes they form.

| Sydnone Ligand Type | Metal Center(s) | Coordination Mode | Reference(s) |

| Sydnone-phosphine derivative | Palladium (Pd) | Phosphine coordination | chemrxiv.org |

| Sydnone-4-carbaldehyde N(4)-phenylthiosemicarbazone | Palladium (Pd) | Coordination via exocyclic oxygen and thiosemicarbazone moiety | chemrxiv.org |

| N-Phenyl-4-(2-pyridinyl) sydnone | Cobalt (Co), Copper (Cu), Zinc (Zn) | Bidentate N,O-ligation | chemrxiv.org |

| Sydnone methide (anionic NHC precursor) | Mercury (Hg), Gold (Au), Rhodium (Rh) | C4-metal bond (N-Heterocyclic Carbene) | nih.gov |

The development of synthetic methods, such as ball-milling, has facilitated the efficient preparation of diaryl sydnones, which are crucial precursors for these potential ligands. rsc.orgrsc.org These solvent-free mechanochemical approaches are not only efficient and time-saving but also reduce the use of organic solvents, contributing to more sustainable synthetic practices. rsc.orgrsc.org

Future Research Directions and Emerging Paradigms

Innovations in Sydnone (B8496669) Functionalization Strategies

The functionalization of the sydnone ring, particularly at the C4-position, is crucial for modulating the electronic properties and reactivity of the molecule. While traditional methods exist, current research focuses on developing more direct and versatile strategies.

One major area of innovation lies in the photochemical functionalization of the sydnone ring. Irradiation of 3,4-diphenylsydnone can lead to the formation of a highly reactive nitrile imine intermediate. acs.orguq.edu.auuzh.ch This intermediate can be trapped by various dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247), to yield pyrazole (B372694) derivatives. acs.orgbeilstein-journals.org The photochemical pathway provides an alternative to thermal cycloaddition reactions, sometimes resulting in different isomeric products and expanding the synthetic utility of sydnones. beilstein-journals.org For instance, the photochemical reaction of 3,4-diphenylsydnone with dimethyl fumarate (B1241708) yields dimethyl 1,3-diphenylpyrazoline-trans-4,5-dicarboxylate. acs.org Another photochemical transformation involves the decomposition of diphenylsydnone into diphenylcarbodiimide (B3054861) and carbon dioxide, a process observed under matrix isolation conditions. uq.edu.au

Beyond cycloadditions, direct C-H functionalization at the C4-position is a significant goal. While challenging, strategies are being developed, often drawing inspiration from methodologies applied to other heterocycles like pyridines and indoles. researchgate.netnih.govresearchgate.netdigitellinc.com These methods could involve transition-metal-catalyzed processes that enable the direct coupling of various substituents at the C4-position, bypassing the need for pre-functionalized starting materials. The development of such protocols for diphenylsydnone would represent a major advance, facilitating the synthesis of novel derivatives with tailored properties. For example, mechanochemical approaches are being developed for the C4-arylation of sydnones, representing a solventless and efficient functionalization strategy. rsc.org

| Functionalization Strategy | Reactant(s) | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Photochemical [3+2] Cycloaddition | 3,4-Diphenylsydnone, Dimethyl Fumarate | Diphenylnitrile imine | Pyrazoline derivative | acs.org |

| Thermal [3+2] Cycloaddition | 3,4-Diphenylsydnone, Dimethyl Acetylenedicarboxylate (DMAD) | Diphenylnitrile imine | Pyrazole derivative | beilstein-journals.org |

| Photochemical Decomposition | 3,4-Diphenylsydnone (matrix isolation) | Oxadiazabicyclo[2.1.0]pentanone | Diphenylcarbodiimide | uq.edu.au |

| Sensitized Photooxygenation | 3,4-Diphenylsydnone, O₂ | Not specified | α,β-Dibenzoylphenylhydrazine | osti.gov |

| Mechanochemical C4-Arylation | N-phenylsydnone, Arylating agent | Not specified | C4-Aryl sydnone | rsc.org |

Exploration of Novel Reactivity Pathways (e.g., Sydnone Methides for Anionic N-Heterocyclic Carbenes)

A particularly exciting frontier is the exploration of sydnone methides, a class of mesoionic compounds that had been largely overlooked until recently. nih.gov Sydnone methides are analogues of sydnones where the exocyclic oxygen atom at the 5-position is replaced by a carbon group. helsinki.fi These compounds serve as precursors to a novel type of carbene: anionic N-heterocyclic carbenes (aNHCs).

The generation of these aNHCs is achieved through the deprotonation of a sydnone methide at its unsubstituted C4-position. helsinki.firesearchgate.net This process creates a π-electron-rich anionic carbene, a species with unique electronic properties compared to traditional neutral N-heterocyclic carbenes. nih.gov The carbene carbon in these aNHCs exhibits a remarkably upfield-shifted signal in ¹³C NMR spectra (e.g., δ = 155.2 ppm at -40 °C), highlighting its high electron density. nih.gov

These highly reactive aNHCs can be trapped in situ with various electrophiles. For example, they react with elemental selenium to form selenoethers (after methylation) and with chlorophosphanes to yield 4-phosphanylsydnone methides. helsinki.fi Furthermore, they can form stable complexes with transition metals like mercury, gold, and rhodium, and participate in palladium-catalyzed C-C coupling reactions. nih.gov This novel reactivity opens up pathways for creating complex molecular structures and new catalytic systems based on the unique properties of sydnone-derived aNHCs.

| Compound Type | Key Feature | Generation Method | Characteristic Spectroscopic Data | Reference |

|---|---|---|---|---|

| Sydnone Methide | Exocyclic C=C bond at C5 | Synthesis from corresponding sydnone | X-ray analysis shows exocyclic C=C bond length of ~140.7 pm | helsinki.firesearchgate.net |

| Anionic N-Heterocyclic Carbene (aNHC) | Carbene center at C4 with an overall anionic charge | Deprotonation of a sydnone methide at C4 | ¹³C NMR: δ ~ 155-161 ppm for the carbene carbon | nih.govhelsinki.fi |

| aNHC-Selenium Adduct | Se atom bonded to C4 | Reaction of aNHC with elemental selenium | Characterized by ⁷⁷Se NMR spectroscopy | nih.gov |

| 4-Phosphanylsydnone Methide | Phosphanyl group at C4 | Reaction of aNHC with a chlorophosphane | Characterized by NMR spectroscopy | helsinki.fi |

Advancements in Sustainable Synthesis of Sydnone Derivatives

In line with the broader goals of green chemistry, significant efforts are being directed towards developing sustainable methods for the synthesis of sydnones and their derivatives. sjp.ac.lk These approaches aim to reduce solvent waste, energy consumption, and the use of hazardous reagents. nih.govmdpi.com

Mechanochemistry, which involves conducting reactions in the solid state via ball-milling, has emerged as a promising sustainable strategy. researchgate.net A mechanochemical approach for the synthesis of N3,C4-diphenylsydnone has been developed, offering an efficient, solventless route that minimizes waste and simplifies purification procedures. rsc.org This technique has also been successfully applied to the synthesis of related iminosydnones, demonstrating its potential for broader application in mesoionic chemistry. researchgate.net

Other green chemistry principles are also being applied to the synthesis of related heterocyclic compounds, with methodologies that are readily adaptable to diphenylsydnone. These include the use of ultrasound or microwave irradiation to accelerate reactions and reduce energy input, and the replacement of conventional volatile organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. sjp.ac.lknih.govnih.gov For instance, ultrasound-assisted synthesis has been shown to improve reaction efficiency and reduce energy consumption for other heterocycles. nih.gov The development of catalytic syntheses that utilize reusable, heterogeneous catalysts is another key area of research that promises to make the production of diphenylsydnone derivatives more economical and sustainable. mdpi.com

Q & A

Q. Q1. What are the established synthetic routes for diphenyl-sydnone, and how do reaction conditions influence yield and purity?

Methodological Answer: Diphenyl-sydnone synthesis typically involves cyclization of phenylhydrazine derivatives with diketones or via [3+2] cycloaddition reactions. Key variables include catalyst choice (e.g., acetic acid vs. Lewis acids), solvent polarity, and temperature gradients. For reproducibility:

Q. Table 1: Comparative Synthesis Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Reference Key Findings |

|---|---|---|---|---|---|---|

| Cyclization | Acetic Acid | Ethanol | 80 | 65 | 92 | High reproducibility |

| [3+2] Cycloaddition | BF₃·Et₂O | DCM | 25 | 78 | 88 | Faster kinetics, sensitive to moisture |

Q. Q2. How can spectroscopic data (NMR, IR, XRD) resolve structural ambiguities in diphenyl-sydnone derivatives?

Methodological Answer: Structural elucidation requires triangulating multiple techniques:

- ¹H/¹³C NMR : Identify mesoionic character via deshielded proton signals (δ 8.5–9.5 ppm) and carbonyl resonance shifts .

- XRD : Confirm planarity and bond-length alternation to distinguish from non-mesoionic analogs.

- IR : Validate carbonyl stretching frequencies (1650–1750 cm⁻¹) against computational models (DFT/B3LYP) .

Common Pitfalls : Contradictions arise from solvent-induced shifts or polymorphic forms. Always report solvent/temperature conditions and cross-validate with computational data .

Advanced Research Questions

Q. Q3. How do electronic substituent effects on the phenyl rings influence diphenyl-sydnone’s reactivity in cycloaddition reactions?

Methodological Answer: To probe electronic effects:

- Design substituent libraries : Introduce electron-donating (e.g., -OCH₃) or withdrawing (e.g., -NO₂) groups via Suzuki coupling.

- Kinetic studies : Use stopped-flow UV-Vis to measure reaction rates with dienophiles (e.g., maleic anhydride). Correlate Hammett σ values with rate constants .

- Computational modeling : Apply DFT to map frontier molecular orbitals (HOMO-LUMO gaps) and predict regioselectivity .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | σ (Hammett) | Rate Constant (k, M⁻¹s⁻¹) | Regioselectivity (A:B) |

|---|---|---|---|

| -OCH₃ | -0.27 | 0.45 | 85:15 |

| -NO₂ | +0.78 | 0.12 | 60:40 |

Q. Q4. How should researchers address contradictions in reported biological activities of diphenyl-sydnone derivatives?

Methodological Answer: Discrepancies in bioactivity data often stem from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial studies) and control for cell-line specificity .

- Data synthesis : Conduct a systematic review using PRISMA guidelines to filter studies by assay type (e.g., in vitro vs. in vivo) and dose ranges .

- Meta-analysis : Apply random-effects models to quantify heterogeneity and identify outliers .

Example : Conflicting IC₅₀ values in anticancer studies may reflect differences in apoptosis assay protocols (Annexin V vs. TUNEL). Reconcile by validating across multiple cell lines .

Q. Q5. What methodological frameworks are optimal for studying diphenyl-sydnone’s role in catalysis (e.g., as a ligand or catalyst)?

Methodological Answer: Adopt a transdisciplinary approach:

- Mechanistic studies : Use in situ FTIR or EXAFS to monitor ligand-metal coordination dynamics .

- Kinetic profiling : Compare turnover frequencies (TOF) under varying pH and solvent dielectric constants.

- Theoretical grounding : Link findings to Marcus theory (electron transfer) or HSAB principles .

Case Study : When diphenyl-sydnone acts as a ligand in Pd-catalyzed cross-coupling, XRD and DFT can clarify whether mesoionic π-backbonding enhances catalytic efficiency .

Methodological Guidance for Evidence Synthesis

- Frameworks : Use PICO to structure reviews (e.g., Population: reaction systems; Intervention: catalyst type; Comparison: yield/purity; Outcome: synthetic efficiency) .

- Data extraction : Tabulate raw data (e.g., crystallographic parameters, kinetic rates) in appendices, retaining processed data critical to the research question in the main text .

- Critical appraisal : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.